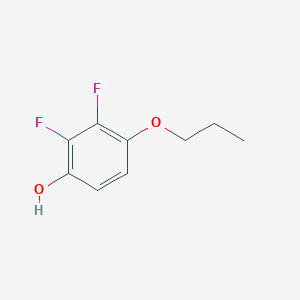

2,3-Difluoro-4-propoxyphenol

Description

Overview of Fluorinated Phenolic Compounds in Advanced Organic Synthesis

Fluorinated phenolic compounds represent a cornerstone in modern organic synthesis, offering unique chemical properties that are highly sought after in various scientific and industrial applications. The incorporation of fluorine atoms into a phenol's molecular structure can dramatically alter its physicochemical characteristics. nih.gov These changes include modifications in acidity (pKa), metabolic stability, lipophilicity, and membrane permeability. nih.gov The introduction of fluorine is a strategic tool for fine-tuning the electronic nature of the aromatic ring, which in turn influences its reactivity and interaction with biological targets. rsc.org

In advanced organic synthesis, these compounds serve as versatile building blocks. The presence of the hydroxyl group on the phenolic ring provides a reactive site for a multitude of chemical transformations, such as etherification, esterification, and nucleophilic substitution. ncert.nic.in Simultaneously, the fluorine atoms modulate the reactivity of the aromatic ring, often making it more susceptible to certain types of reactions or, conversely, stabilizing it against others. rsc.org This dual functionality allows for the construction of complex molecules with precisely controlled properties. The synthesis of fluorinated pharmaceuticals and agrochemicals, for instance, often relies on fluorophenolic intermediates to introduce the critical fluorine moieties that enhance efficacy and stability. nih.govrsc.org

Strategic Importance of Phenol (B47542) Derivatives with Alkoxy and Halogen Substitutions

The strategic importance of phenol derivatives bearing both alkoxy and halogen substituents lies in the nuanced control these groups exert over the molecule's reactivity and physical properties. Halogens, like fluorine, are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. masterorganicchemistry.com However, they also possess lone pairs of electrons that can participate in resonance, directing incoming electrophiles to specific positions on the aromatic ring.

Positioning of 2,3-Difluoro-4-propoxyphenol within Contemporary Chemical Research

Within the vast field of chemical research, this compound is primarily positioned as a specialized intermediate and building block, particularly in the synthesis of advanced materials. Its chemical structure, featuring vicinal fluorine atoms and a para-alkoxy group relative to the hydroxyl function, makes it a valuable precursor for the creation of liquid crystal materials. google.comambeed.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular components often require specific arrangements of polar and non-polar groups to achieve the desired mesophases. The difluoro and propoxy substitutions on the phenol ring contribute to the molecular polarity and shape necessary for liquid crystalline behavior.

The compound is also recognized as a key organic building block in synthetic chemistry. Chemical suppliers list it among other fluorinated and multifunctional aromatic compounds, indicating its use in the construction of more complex molecular architectures. chiralen.combldpharm.combldpharm.com Its presence in patent literature, specifically related to liquid crystal compositions, underscores its role in the development of new technologies for displays and other electro-optical devices. google.com

| Property | Value |

|---|---|

| Molecular Formula | C9H10F2O2 |

| Molecular Weight | 188.17 g/mol |

| CAS Number | 1881288-81-8 |

Defining Research Objectives and Scope for this compound

The primary research objectives for this compound are centered on its synthesis and subsequent utilization as a precursor for functional materials and complex organic molecules. A key objective is the development of efficient and scalable synthetic routes to produce the compound with high purity. This involves exploring various methods for introducing the fluorine and propoxy groups onto the phenol scaffold.

Another significant research goal is the application of this compound in materials science. This includes its incorporation into novel liquid crystal mixtures to investigate how its specific substitution pattern influences properties such as clearing point, viscosity, and dielectric anisotropy. google.com The scope of this research extends to the synthesis of derivative compounds, where the phenolic hydroxyl group is further functionalized to create new molecules for evaluation in areas like pharmaceuticals or agrochemicals, leveraging the unique properties imparted by the difluoro-propoxy substitution pattern. researchgate.net

| Research Area | Specific Objectives |

|---|---|

| Synthetic Chemistry | Development of efficient, high-yield synthesis pathways. |

| Materials Science | Use as a precursor for liquid crystal synthesis. google.comambeed.com |

| Medicinal Chemistry | Investigation as a building block for bioactive molecules. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-5-13-7-4-3-6(12)8(10)9(7)11/h3-4,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPZDQDZRNREGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 4 Propoxyphenol

Foundational Synthetic Routes to Difluorophenols

The synthesis of difluorinated phenols is a critical precursor to the target molecule. This process has evolved significantly, moving from less selective historical methods to highly precise modern techniques.

Historical Precedents in Fluorophenol Synthesis

Historically, the preparation of fluorophenols relied on multi-step sequences that often contended with issues of yield and selectivity. One of the earliest and most common approaches was the diazotization of fluoroanilines, followed by the decomposition of the resulting diazonium salt in water. epo.org This method, while functional, involves the handling of potentially unstable diazonium intermediates.

Another conventional route involved the hydrolysis of chlorofluorobenzenes. epo.org These reactions were typically conducted under basic conditions with a copper catalyst, but yields were often compromised by competing side reactions like reduction and the formation of diphenyl ethers. epo.org An improvement was the discovery that hydrolysis could be performed under acidic conditions, which proved more effective for converting chlorofluorobenzenes to their corresponding fluorophenols. epo.org

Direct fluorination of phenols using elemental fluorine was also explored. However, these attempts were often hampered by a lack of regioselectivity, typically producing a mixture of ortho- and para-fluorophenol isomers, and sometimes complex mixtures of o-, m-, and p-fluorophenols. tandfonline.com

Evolution of Regioselective Fluorination Techniques

To overcome the selectivity challenges of early methods, significant research has focused on developing regioselective fluorination techniques. A key strategy involves the use of protecting groups to direct the fluorinating agent to a specific position on the aromatic ring. For instance, bulky groups like tert-butyl can be installed at the ortho positions to a hydroxyl group to steer fluorination to the para position. tandfonline.com

The development of advanced fluorinating agents has been a major driver of progress. Electrophilic fluorinating reagents, such as those based on an N-F bond (e.g., Selectfluor®), have become powerful tools for the direct and selective fluorination of aromatic systems. rsc.orgnih.gov These reagents offer greater control and predictability compared to elemental fluorine.

More recently, catalytic methods have emerged that offer high regioselectivity. One such advanced technique is the I(I)/I(III) catalysis-based dearomative fluorination of phenols, which can guide a fluoride (B91410) nucleophile to the C4 position of the substrate with high para-selectivity. rsc.orgnih.gov Another innovative approach is the use of reagents like PhenoFluor™, which facilitates a one-step deoxyfluorination of phenols to aryl fluorides, offering operational simplicity and compatibility with various functional groups. sigmaaldrich.com This method allows for the conversion of a hydroxyl group directly into a fluorine atom, providing a different strategic approach to building the fluorinated aromatic core.

Table 1: Comparison of Phenol (B47542) Fluorination Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Diazotization | Fluoroaniline, NaNO₂, H₂O | Established method | Multi-step; unstable intermediates |

| Hydrolysis | Chlorofluorobenzene, H₂O, Acid/Base, Cu catalyst | Utilizes available starting materials | Can have low yields due to side reactions epo.org |

| Direct Fluorination | Elemental Fluorine (F₂) | Direct approach | Poor regioselectivity, harsh conditions tandfonline.com |

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor®) | High regioselectivity, milder conditions | Reagent cost |

| Catalytic Dearomatization | I(I)/I(III) catalyst, HF source | High para-selectivity rsc.orgnih.gov | Catalyst complexity |

| Deoxyfluorination | PhenoFluor™ | One-step, functional group tolerance sigmaaldrich.com | Converts existing -OH to -F |

Strategies for the Introduction of the Propoxy Group into Phenolic Scaffolds

The attachment of an alkoxy chain, such as a propoxy group, to a phenolic scaffold is a fundamental transformation in organic synthesis known as etherification.

Classical Etherification Approaches and their Optimization

The most prominent classical method for synthesizing aryl ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide like 1-bromopropane (B46711) or 1-iodopropane) in an Sₙ2 reaction. wikipedia.org

While robust, the Williamson synthesis has been subject to various optimizations to improve efficiency and expand its scope, particularly for hindered phenols. The use of phase-transfer catalysts can enhance reaction rates and allow for the use of a wider range of solvents and less stringent conditions. koreascience.kr Another significant advancement is the application of microwave irradiation, which can dramatically reduce reaction times and improve yields, even for sterically hindered substrates. koreascience.kr

Modern Catalytic Methods for Alkoxy Chain Attachment

Modern organic synthesis has pursued more efficient and "green" catalytic alternatives to classical methods. For phenol etherification, this includes the development of catalytic systems that avoid the need for stoichiometric base and pre-formation of the phenoxide.

One approach is the catalytic etherification using a reactant like an alcohol or ether in the presence of a catalyst, such as a sulfated oxide of a Group IB metal (e.g., copper) on a support. google.com Another powerful strategy is the palladium-catalyzed cross-coupling reaction, which can form C-O bonds between phenols and halides. scirp.org For example, a palladium complex like PdCl₂(dppf)CH₂Cl₂ has been shown to be an effective catalyst for this type of transformation. scirp.org

Dehydrative coupling reactions, often catalyzed by a simple Brønsted acid like p-toluenesulfonic acid (TsOH), represent another modern trend. rsc.org These methods couple phenols directly with alcohols (e.g., propanol), with water as the only byproduct, aligning with the principles of green chemistry. rsc.org More recently, electrocatalytic methods have been developed, using systems like a cobalt catalyst to drive the hydroetherification of alkenes with phenols, offering a modular and controllable route to alkyl aryl ethers. chemrxiv.org

Table 2: Overview of Phenol Etherification Strategies

| Method | Key Reagents | Mechanism | Key Features |

|---|---|---|---|

| Williamson Synthesis | Phenol, Strong Base, Propyl Halide | Nucleophilic Substitution (Sₙ2) | Widely used, high yields, risk of elimination with secondary/tertiary halides wikipedia.org |

| Microwave-Assisted Williamson | Phenol, Base, Propyl Halide, Microwave | Nucleophilic Substitution (Sₙ2) | Rapid reaction times, improved yields for hindered phenols koreascience.kr |

| Palladium-Catalyzed Cross-Coupling | Phenol, Propyl Halide, Pd Catalyst, Base | Reductive Elimination | Broad scope, good for complex molecules scirp.org |

| Acid-Catalyzed Dehydration | Phenol, Propanol, Acid Catalyst (e.g., TsOH) | Dehydrative Coupling | Atom economical, water is the only byproduct rsc.org |

| Electrocatalytic Hydroetherification | Phenol, Propene, Co-catalyst, Electricity | Radical-Polar Crossover | Mild conditions, modular chemrxiv.org |

Integrated Multi-Step Synthesis Pathways to 2,3-Difluoro-4-propoxyphenol

The specific synthesis of this compound requires a carefully planned sequence of reactions that combines the methodologies described above. The order of fluorination and etherification steps is critical to achieving the desired substitution pattern. A plausible and documented route begins with a precursor that already contains some of the required functionality, followed by sequential chemical modifications.

One documented preparative method starts from 1,2-difluoro-4-nitrobenzene. The synthesis proceeds through the following key steps:

Reduction of the Nitro Group: The nitro group of 1,2-difluoro-4-nitrobenzene is reduced to an amino group. This is a standard transformation often achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with reducing agents like tin(II) chloride. This step yields 3,4-difluoroaniline (B56902).

Diazotization and Hydrolysis: The resulting 3,4-difluoroaniline is then converted to the corresponding phenol. This is accomplished via a Sandmeyer-type reaction sequence, where the aniline (B41778) is first treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium to form a diazonium salt. This intermediate is subsequently hydrolyzed by heating in water, which replaces the diazonium group with a hydroxyl group to furnish 3,4-difluorophenol (B1294555).

Williamson Ether Synthesis: With the 3,4-difluorophenol in hand, the final step is the introduction of the propoxy group. This is achieved through a classical Williamson etherification. The phenol is deprotonated with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF), followed by the addition of a propylating agent such as 1-bromopropane. The reaction mixture is typically heated to drive the nucleophilic substitution to completion, yielding the final product, this compound.

This integrated pathway demonstrates a logical and effective combination of foundational reactions to construct the target molecule with precision. google.com

Sequential Halogenation and Alkoxylation Strategies

A foundational approach to constructing multi-substituted phenols involves the stepwise introduction of functional groups. This sequential strategy offers control over the regiochemistry at each step, which is crucial for achieving the desired substitution pattern. The synthesis of a molecule like this compound could be envisioned through a pathway involving initial halogenation followed by an alkoxylation reaction.

Classical halogenation of phenols, such as chlorination, often employs electrophilic aromatic substitution, but this can lead to a mixture of ortho and para isomers. rsc.orgrsc.org To overcome this, directing groups can be utilized to guide the halogenation to a specific position. rsc.orgrsc.org For instance, a removable 2-pyridyl auxiliary group can direct palladium-catalyzed chlorination specifically to the ortho position of a phenol derivative. rsc.orgrsc.org Following the introduction of one or more halogen atoms, the propoxy group can be introduced via Williamson ether synthesis, where a phenoxide reacts with a propyl halide.

Further functionalization can be achieved through a series of protection and directed reaction steps. For example, after an initial functionalization, a second, different halogen can be introduced at another specific position, followed by the introduction of the alkoxy group. rsc.orgrsc.org These multi-step sequences, while offering precision, can be lengthy and may require purification of intermediates at each stage.

Tandem Reaction Sequences for Enhanced Efficiency

To improve synthetic efficiency, tandem or cascade reactions, which combine multiple bond-forming events in a single operation without isolating intermediates, are highly desirable. acs.org These sequences reduce waste, save time, and can lead to the rapid construction of complex molecules from simple precursors.

For the synthesis of highly substituted phenols, a tandem approach might involve an initial hydroxylation followed by another functionalization in the same pot. For example, a method has been developed for the rapid synthesis of phenols from arylboronic acids, which can be combined in a one-pot sequence with bromination and subsequent palladium-catalyzed cross-coupling to generate diverse, highly substituted phenols. rsc.org Another strategy involves a Diels-Alder reaction followed by a retro-Diels-Alder sequence to build the aromatic ring with the desired substituents in a cascade process. oregonstate.edu Such methods offer a powerful means to access complex phenolic structures efficiently. researchgate.netoregonstate.edu

One-Pot Synthetic Approaches for this compound and Analogues

One-pot syntheses are a cornerstone of modern green chemistry, minimizing solvent usage and purification steps. The preparation of complex phenols and their analogues often leverages versatile intermediates like organoboron compounds, which can be generated and used in situ.

Utilizing Grignard Reagents in Aryl Boronation Followed by Oxidation

A robust and widely used method for preparing phenols from aryl halides proceeds through a two-step sequence involving a Grignard reagent and a borate (B1201080) ester. stackexchange.comechemi.com This pathway begins with the formation of an aryl Grignard reagent (ArMgX) from the corresponding aryl halide. This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate B(OMe)₃, in an electrophilic trapping step. nih.gov This reaction forms an arylboronate ester.

These boronate esters are typically not isolated. Instead, they are subjected to an in-situ oxidative workup, most commonly with basic hydrogen peroxide (H₂O₂), which cleaves the carbon-boron bond and installs a hydroxyl group to yield the final phenol product in good to excellent yields. stackexchange.comechemi.com This sequence is a reliable alternative to direct reactions of Grignard reagents with oxygen, which can be less reliable. stackexchange.com A convenient protocol for this borylation involves preparing the Grignard reagent in the presence of lithium chloride (LiCl), which facilitates the reaction. organic-chemistry.org

Application of Boronic Acid Intermediates in Cross-Coupling or Oxidation Reactions

Arylboronic acids and their ester derivatives are exceptionally versatile intermediates in organic synthesis due to their stability, low toxicity, and broad functional group tolerance. nih.govsigmaaldrich.comrsc.org Their primary applications include direct oxidation to phenols and participation in carbon-carbon bond-forming cross-coupling reactions.

The oxidation of arylboronic acids to phenols is a key transformation, which can be achieved using various oxidizing agents. organic-chemistry.org While hydrogen peroxide is common, other reagents like N-oxides or even air (aerobic oxidation) under photocatalytic conditions can be used. organic-chemistry.org

Perhaps the most significant application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. nih.govsigmaaldrich.commdpi.com This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate, forming a new carbon-carbon bond. sigmaaldrich.commdpi.com This method is a cornerstone for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic materials. mdpi.com Therefore, a difluoro-propoxyphenylboronic acid intermediate could be coupled with various aryl or vinyl halides to generate a wide array of complex analogues. The boronic acid itself can be prepared via several methods, including the Miyaura borylation, where a diboron (B99234) reagent is coupled with an aryl halide. rsc.org

| Method | Key Steps & Reagents | Primary Application/Advantage | Reference |

|---|---|---|---|

| Sequential Halogenation & Alkoxylation | 1. Directed halogenation (e.g., Pd-catalyzed chlorination). 2. Alkoxylation (e.g., Williamson ether synthesis). | High control over regiochemistry for each substitution. | rsc.org, rsc.org |

| Tandem Hydroxylation/Bromination | One-pot reaction of arylboronic acid with H₂O₂ and HBr. | Rapid and efficient synthesis of bromophenols from boronic acids. | rsc.org |

| Grignard Boronation/Oxidation | 1. Formation of Grignard reagent (ArMgX). 2. Reaction with B(OR)₃. 3. In-situ oxidation with H₂O₂. | Reliable one-pot synthesis of phenols from aryl halides. | stackexchange.com, echemi.com, organic-chemistry.org |

| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed reaction of an arylboronic acid with an aryl halide. | Forms C-C bonds, enabling synthesis of complex biaryl structures. | sigmaaldrich.com, mdpi.com |

| Photocatalytic Fluorination | Use of a photocatalyst (e.g., quinolinium ion) and light to generate reactive fluorine species. | Mild, selective, and environmentally friendly fluorination method. | numberanalytics.com, mdpi.com, acs.org |

Advanced Fluorination Methods Applicable to this compound Synthesis

The introduction of fluorine atoms into aromatic rings dramatically alters a molecule's properties, enhancing metabolic stability and bioavailability. numberanalytics.comnumberanalytics.com This has driven the development of advanced fluorination techniques that offer greater efficiency and selectivity than traditional methods. numberanalytics.comnumberanalytics.com

Photocatalytic Fluorination Techniques for Aromatic Systems

Photocatalytic fluorination has emerged as a powerful and increasingly popular strategy for creating carbon-fluorine bonds under mild conditions. numberanalytics.commdpi.comresearchgate.net This method utilizes visible light to excite a photocatalyst, which then initiates the fluorination process, often by generating a highly reactive fluorine radical or other fluorinating species. numberanalytics.comresearchgate.net

Electrophilic and Nucleophilic Fluorination Reagents in Phenol Functionalization

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine equivalent ("F+"). mdpi.com For phenols, which are activated aromatic systems, direct fluorination is a viable pathway. Reagents containing a nitrogen-fluorine (N-F) bond are the most common and are valued for their relative stability and safety. beilstein-journals.org

A widely used electrophilic fluorinating agent is N-fluorobenzenesulfonimide (NFSI). It is known for its effectiveness in fluorinating a variety of activated aromatic compounds, including phenols. beilstein-journals.org Another prominent reagent is Selectfluor®, a salt which is also effective for fluorinating electron-rich aromatics. thermofisher.com The reaction mechanism often involves the direct attack of the phenol ring onto the electrophilic fluorine atom. In some cases, the regioselectivity of the fluorination can be influenced by hydrogen bonding between the phenolic hydroxyl group and the reagent, which can direct the fluorine atom to the ortho position. beilstein-journals.org

Nucleophilic Fluorination offers a complementary approach. This method typically involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comacsgcipr.org For phenols specifically, a powerful technique is deoxyfluorination, where the phenolic hydroxyl group itself is replaced by fluorine. Reagents like PhenoFluor™ have been developed for this purpose. thermofisher.comacsgcipr.org This process involves the activation of the phenol to form a phenoxy-imidazolium salt, which is then susceptible to nucleophilic attack by a fluoride ion. acsgcipr.org Another classical route is the Balz-Schiemann reaction, which converts an aryl diazonium salt (derived from an aniline) into an aryl fluoride using fluoride donors. acsgcipr.org

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics

Evaluating the viability of a synthetic route extends beyond the chemical yield to include considerations of atom economy and environmental impact. These metrics are crucial for developing greener, more cost-effective, and scalable chemical processes. rsc.org

Environmental Footprint Evaluation of Synthetic Protocols

The environmental impact of a synthesis is determined by factors such as the toxicity of reagents, the volume and type of solvent used, energy consumption, and the amount of waste generated. rsc.org Green chemistry metrics like the E-factor (Environmental Factor), which measures the mass ratio of waste to desired product, are used for quantitative assessment. rsc.org

Table 3: Environmental Footprint Comparison of Synthetic Approaches

| Metric | Electrophilic Fluorination (e.g., with NFSI) | Nucleophilic Fluorination (e.g., Halex with KF) | Deoxyfluorination (e.g., with PhenoFluor™) |

|---|---|---|---|

| Reagent Hazard | Moderate; N-F reagents are stable but potent. | Low (KF) to Moderate (CsF); metal fluorides are common salts. | High; reagents can be moisture-sensitive and require careful handling. acsgcipr.org |

| Solvent Usage | Often requires polar aprotic solvents (e.g., acetonitrile). | Often requires high-boiling polar solvents (e.g., DMSO, sulfolane). rsc.org | Typically nonpolar solvents like toluene. acs.org |

| Waste Generation | High; stoichiometric amounts of sulfonamide byproduct. | Moderate; inorganic salt byproducts. | High; stoichiometric urea (B33335) byproduct from the reagent. |

| Energy Consumption | Mild to moderate temperatures (22°C to 80°C). beilstein-journals.orgacs.org | Often requires high temperatures (>150°C). google.com | Moderate temperatures (80°C to 110°C). acs.org |

| Green Chemistry Profile | Poor atom economy is a major drawback. | Can be greener if using KF, but high energy use is a concern. Solid-state methods show promise. rsc.orgrsc.org | Stoichiometric waste and reagent complexity are disadvantages. |

Solvent choice significantly impacts the environmental footprint. Many fluorination reactions rely on toxic, high-boiling point solvents that are difficult to remove and dispose of. rsc.org Recent advances focus on developing solvent-free, mechanochemical methods or using greener solvents like water with surfactant-based systems to mitigate this issue. rsc.orgbeilstein-journals.orgdigitellinc.com While nucleophilic fluorination with simple salts like KF is attractive from a cost and reagent perspective, the harsh conditions required can limit its applicability and increase energy consumption. google.com Electrophilic and deoxyfluorination methods often generate significant stoichiometric waste, which is a key challenge from a sustainability standpoint. beilstein-journals.orgacsgcipr.org

Reaction Mechanisms and Kinetics of 2,3 Difluoro 4 Propoxyphenol and Its Transformations

Mechanistic Pathways Governing the Synthesis of 2,3-Difluoro-4-propoxyphenol

The synthesis of this compound would likely proceed through the etherification of a difluorinated hydroquinone (B1673460) precursor. A plausible synthetic route involves the Williamson ether synthesis, where 2,3-difluorohydroquinone is treated with a propyl halide (e.g., 1-bromopropane) under basic conditions. The base deprotonates one of the phenolic hydroxyl groups, forming a phenoxide that acts as a nucleophile to displace the halide.

Investigation of Rate-Determining Steps in Multi-component Reactions

Specific experimental data on the rate-determining step for the synthesis of this compound is not available in the surveyed literature. However, for a typical Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction, the rate-determining step is the nucleophilic attack of the phenoxide on the alkyl halide. studymind.co.uksaskoer.casavemyexams.comsavemyexams.comwikipedia.org The rate of this step is dependent on the concentration of both the phenoxide and the alkyl halide. studymind.co.uksavemyexams.comsavemyexams.com Factors influencing this step include the strength of the nucleophile, the nature of the leaving group on the alkyl halide, and the solvent used.

Characterization of Reactive Intermediates

The primary reactive intermediate in the proposed synthesis is the 2,3-difluoro-4-hydroxyphenoxide anion. This intermediate is formed by the deprotonation of 2,3-difluorohydroquinone. While direct spectroscopic characterization of this specific intermediate is not documented, its formation is a well-established principle in phenol (B47542) chemistry. jove.com In more complex synthetic pathways, other reactive intermediates such as radicals or organometallic species could be involved, but such routes for this specific compound are not described in available literature. alfa-chemistry.comua.es

Reactivity Profile of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group is the most reactive functional group in this compound, governing its acidic properties and its utility in further chemical transformations.

Proton Transfer and Acid-Base Equilibria in Solution

Phenols are weakly acidic, and the acidity of this compound is influenced by the electronic effects of its substituents. jove.com Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (phenoxide ion). tandfonline.comquora.com This effect generally increases the acidity of the phenol (lowers the pKa) compared to unsubstituted phenol. quora.commasterorganicchemistry.com

While an experimental pKa value for this compound is not published, it is expected to be lower than that of phenol (pKa ≈ 10) and 4-propoxyphenol (B92817) due to the presence of the two electron-withdrawing fluorine atoms. masterorganicchemistry.comindiana.edu The equilibrium for proton transfer in an aqueous solution would lie towards the formation of the phenoxide ion to a greater extent than for phenol itself. riversidelocalschools.comlibretexts.org

Interactive Data Table: Approximate pKa Values of Related Phenols

| Compound | Approximate pKa | Key Substituent Effects |

| Phenol | 10.0 | Baseline |

| 4-Propoxyphenol | >10 | Alkoxy group is weakly electron-donating |

| 2-Fluorophenol | 8.81 | -I effect of fluorine |

| 4-Fluorophenol | 9.95 | -I and +R effects of fluorine |

| This compound | <10 (Estimated) | Strong -I effect from two fluorine atoms |

Note: The pKa for this compound is an estimate based on the effects of substituents.

Nucleophilic Reactivity in Derivatization Reactions

The conjugate base of this compound, the phenoxide, is a potent nucleophile. It can participate in various derivatization reactions, most commonly O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. Studies on related fluorinated phenols show that an ortho-fluorine atom can sometimes even increase the nucleophilicity of the phenoxide in certain reactions. tandfonline.com The phenoxide can react with electrophiles such as alkyl halides, acyl chlorides, or acid anhydrides to yield a variety of derivatives.

Influence of Fluorine Atoms on Aromatic Ring Reactivity and Electron Density Distribution

The two fluorine atoms at the 2- and 3-positions have a profound impact on the electronic properties of the aromatic ring. Fluorine is the most electronegative element and thus strongly withdraws electron density via the sigma bond (inductive effect, -I). numberanalytics.com This deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.com

Simultaneously, the lone pairs on the fluorine atoms can be donated to the aromatic pi-system (resonance effect, +R). However, for fluorine, the inductive effect is generally considered to be dominant over the resonance effect in determining reactivity. numberanalytics.com The presence of two adjacent fluorine atoms significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, especially if a suitable leaving group is present. numberanalytics.commasterorganicchemistry.com Computational studies on simple fluorinated aromatics show that fluorine substitution alters the energies of the molecular orbitals, which in turn affects chemical reactivity. numberanalytics.comacs.org

Electrophilic Aromatic Substitution Patterns on the Difluorophenol Core

The benzene (B151609) ring of this compound has three available positions for electrophilic attack: C5, C6, and C1 (ipso-substitution). The directing effects of the substituents determine the most likely positions for substitution. The hydroxyl group at C1 and the propoxy group at C4 are both activating and ortho-, para-directing. The two fluorine atoms at C2 and C3 are deactivating, yet ortho-, para-directing.

In the case of this compound, the powerful activating and ortho-, para-directing nature of the hydroxyl and propoxy groups dominates over the deactivating effect of the fluorine atoms. The hydroxyl group directs electrophiles to the C2 and C6 positions, while the propoxy group directs to the C3 and C5 positions. The positions ortho to the activating groups are C2 (for OH) and C3 (for OPr), which are already substituted by fluorine. The position para to the hydroxyl group is occupied by the propoxy group. This leaves the C5 and C6 positions as the most probable sites for electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product.

Regioselectivity and Electronic Effects of Fluorine and Propoxy Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is a result of the combined electronic effects of the substituents. The hydroxyl and propoxy groups are strong activating groups due to the resonance donation of their lone pair electrons to the benzene ring. This effect increases the electron density of the ring, making it more susceptible to electrophilic attack.

The directing effect of the substituents can be summarized as follows:

-OH (hydroxyl): Activating, ortho-, para-directing

-OPr (propoxy): Activating, ortho-, para-directing

-F (fluoro): Deactivating, ortho-, para-directing

Considering the positions on the ring:

Position 5: This position is ortho to the propoxy group and meta to the hydroxyl and the C2-fluorine. It is para to the C3-fluorine. The strong ortho-directing effect of the propoxy group makes this a favorable position for substitution.

Position 6: This position is ortho to the hydroxyl group and meta to the propoxy group and the C3-fluorine. It is para to the C2-fluorine. The strong ortho-directing effect of the hydroxyl group also makes this a favorable position.

The ultimate regioselectivity will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the adjacent propoxy group might slightly disfavor substitution at the C5 position compared to the C6 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C5 | Ortho to -OPr (strong activation), Meta to -OH (weak activation), Para to C3-F | Favorable |

| C6 | Ortho to -OH (strong activation), Meta to -OPr (weak activation), Para to C2-F | Highly Favorable |

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by the strength of its chemical bonds and its susceptibility to various environmental factors.

Thermal and Photochemical Decomposition Mechanisms

Thermal Decomposition: Fluorinated aromatic compounds often exhibit high thermal stability due to the strength of the carbon-fluorine bond. The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 485 kJ/mol. However, the presence of the hydroxyl and propoxy groups can provide sites for thermal degradation. At elevated temperatures, ether cleavage of the propoxy group may occur, leading to the formation of 2,3-difluorophenol (B1222669) and propene. Further decomposition could involve the cleavage of the C-O bonds and ultimately the aromatic ring itself.

Oxidative and Reductive Stability Under Various Conditions

Oxidative Stability: Phenols are generally susceptible to oxidation. The hydroxyl group can be oxidized to a phenoxyl radical, which can then couple to form dimers or be further oxidized to quinones. The electron-donating nature of the hydroxyl and propoxy groups increases the electron density of the ring, making it more prone to oxidation compared to unsubstituted benzene. The fluorine atoms, being electron-withdrawing, may offer some protection against oxidation by lowering the electron density of the aromatic ring. Common oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to the degradation of the molecule.

Reductive Stability: The aromatic ring of this compound is generally stable towards reduction under typical conditions. Catalytic hydrogenation (e.g., with H2/Pd, Pt, or Ni) would likely reduce the aromatic ring to a cyclohexyl ring, and could also potentially lead to the hydrogenolysis of the C-F and C-O bonds under harsh conditions. The C-F bond is generally resistant to reduction, but can be cleaved under specific catalytic systems. The propoxy group is also relatively stable to reduction, but could be cleaved under forcing conditions.

Table 2: Summary of Stability and Degradation of this compound

| Condition | Stability | Potential Degradation Products |

| Thermal | Moderately stable | 2,3-Difluorophenol, Propene, Ring-opened fragments |

| Photochemical (UV) | Susceptible to degradation | Phenoxyl radicals, Quinones, Ring-opened products |

| Oxidative | Susceptible to oxidation | Phenoxyl radicals, Quinones, Polymeric materials |

| Reductive | Relatively stable | 2,3-Difluoro-4-propoxycyclohexanol, Potential C-F and C-O cleavage products |

Theoretical and Computational Studies of 2,3 Difluoro 4 Propoxyphenol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical investigations are fundamental to understanding the electronic characteristics of a molecule. These studies can elucidate aspects like reactivity, stability, and intermolecular interactions.

DFT is a computational method that models the electronic structure of many-body systems, and it has become a mainstay for calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost. q-chem.commdpi.com DFT calculations can provide valuable insights into the ground state properties of a molecule like 2,3-Difluoro-4-propoxyphenol.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. malayajournal.org A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO would likely be distributed over the electron-rich phenol (B47542) and propoxy groups, while the electron-withdrawing fluorine atoms would influence the energy and distribution of the LUMO. However, without specific calculations, any detailed analysis remains speculative.

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.orgnumberanalytics.com These maps are invaluable for predicting how molecules will interact with each other. libretexts.org In an ESP map, regions of negative potential (typically colored red) indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. youtube.com For this compound, one would anticipate a negative electrostatic potential around the oxygen atoms of the hydroxyl and propoxy groups and a more positive potential near the hydrogen atom of the hydroxyl group. The fluorine atoms would also create regions of negative potential.

High-level ab initio methods, while computationally more intensive than DFT, can provide highly accurate benchmark data for molecular properties. rsc.org These methods are essential for validating the results obtained from more approximate methods like DFT. There are no published high-level ab initio calculations specifically for this compound that could serve as a benchmark.

Density Functional Theory (DFT) Calculations for Ground State Properties

Analysis of Frontier Molecular Orbitals (FMOs)

Molecular Geometry and Conformational Analysis of this compound

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its physical and chemical properties.

Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them. studypug.com For this compound, the flexibility of the propoxy group would lead to multiple possible conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify the most stable conformers. This analysis is critical for understanding the molecule's behavior in different environments. Without specific computational studies, the preferred conformation and the rotational energy barriers of the propoxy group in this compound remain undetermined.

Influence of Substituents on Molecular Conformation, e.g., Steric Hindrance from the Propoxy Group

The molecular conformation of this compound is significantly influenced by the interplay of its various substituents. The spatial arrangement of the atoms is primarily dictated by the electronic effects of the fluorine and hydroxyl groups, as well as the steric demands of the propoxy group. numberanalytics.com

Computational conformational analysis would likely reveal that the propoxy chain in this compound is not held in a single, rigid position but can adopt several low-energy conformations. The rotation around the C-O bond connecting the propoxy group to the aromatic ring would be a key factor. The presence of the ortho-fluorine atom (at position 3) relative to the propoxy group would likely create significant steric repulsion, forcing the propoxy group to adopt a conformation that minimizes this interaction. This could involve the propyl chain orienting itself away from the fluorine atom. Studies on similarly substituted calixarenes have shown that bulky propoxy groups can restrict the rotation of the arene units to which they are attached. beilstein-journals.org This principle suggests that the propoxy group in this compound would also have a preferred orientation to alleviate steric strain.

The planarity of the aromatic ring is generally maintained, but the substituents, particularly the propoxy group, will have preferred orientations to minimize steric clashes. The interplay between the electron-donating propoxy group and the electron-withdrawing fluorine atoms will also influence the electronic distribution and, consequently, the bond lengths and angles of the molecule.

Computational Modeling of Reaction Pathways and Mechanisms

Computational chemistry provides powerful tools to investigate the synthesis of this compound by modeling the reaction pathways and mechanisms. Density Functional Theory (DFT) is a common method used for such studies on substituted phenols. These computational approaches allow for the characterization of transition states and the determination of reaction energy profiles, which are crucial for understanding reaction kinetics and feasibility.

Transition State Characterization for Synthetic Steps

For a potential synthesis of this compound, such as the propoxylation of 2,3-difluorohydroquinone, computational modeling can identify the transition state structures for each step. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction to introduce the propoxy group, the computational model would characterize the transition state where the propoxide nucleophile attacks the fluorophenol precursor. nih.gov This would involve calculating the geometry of the transition state complex, including the bond lengths and angles of the forming and breaking bonds. The vibrational frequencies of this structure would also be calculated, with a single imaginary frequency confirming it as a true transition state.

Reaction Energy Profiles and Kinetic Parameters

By mapping the energy changes throughout a reaction, a reaction energy profile can be constructed. This profile illustrates the relative energies of the reactants, intermediates, transition states, and products. acs.org For the synthesis of this compound, this would involve calculating the energies of all species along the proposed synthetic route.

From the energy profile, key kinetic parameters can be derived. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate. A lower activation energy implies a faster reaction. Computational studies on the reactions of other substituted phenols have shown how different substituents can influence these energy barriers. acs.org By calculating the activation energies for different potential pathways, the most favorable synthetic route can be predicted.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, particularly those based on DFT, are widely used to predict the spectroscopic signatures of molecules. These predictions are invaluable for identifying and characterizing compounds.

Vibrational (IR and Raman) Spectra Simulation

Computational methods can simulate the infrared (IR) and Raman spectra of this compound. arxiv.orgnih.gov These simulations are based on calculating the vibrational frequencies of the molecule and their corresponding intensities. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. arxiv.org

The simulated spectra would provide a unique "fingerprint" for the molecule, showing characteristic peaks for the O-H stretch of the phenol, C-O stretches of the ether and phenol, C-F stretches, and various vibrations of the aromatic ring. By comparing these simulated spectra with experimental data, the structure of a synthesized compound can be confirmed. researchgate.net

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | ~3600 | Medium (IR) |

| Aromatic C-H Stretch | ~3100-3000 | Weak-Medium (IR, Raman) |

| Aliphatic C-H Stretch | ~2960-2850 | Strong (IR, Raman) |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong (IR, Raman) |

| C-O Stretch (Ether) | ~1250 | Strong (IR) |

| C-F Stretch | ~1200-1000 | Strong (IR) |

| O-H Bend | ~1200 | Medium (IR) |

Note: This table is a hypothetical representation of expected vibrational frequencies based on typical values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net These calculations typically involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the propoxy group (-OCH₂CH₂CH₃), and the hydroxyl proton. The coupling patterns between adjacent protons would also be predictable. The predicted ¹³C NMR spectrum would provide information about each carbon atom in the molecule, with the chemical shifts being sensitive to the local electronic environment, including the effects of the fluorine, hydroxyl, and propoxy substituents.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.5 - 7.5 |

| -OH | 5.0 - 6.0 |

| -OCH₂- | 3.9 - 4.1 |

| -CH₂- | 1.7 - 1.9 |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 145 - 155 |

| C-O-C (Aromatic) | 140 - 150 |

| C-F | 130 - 145 |

| Aromatic C-H | 110 - 125 |

| -OCH₂- | 65 - 75 |

| -CH₂- | 20 - 30 |

| -CH₃ | 10 - 15 |

Note: This table presents hypothetical NMR chemical shift ranges based on data for analogous compounds like 4-propoxyphenol (B92817) nih.gov and general substituent effects.

Solvent Effects and Intermolecular Interactions through Computational Methods

Computational simulations are pivotal in elucidating the influence of solvents on the conformational stability and electronic properties of this compound. These methods also allow for a detailed analysis of the non-covalent interactions that govern its associations with other molecules.

The choice of solvent model is a critical aspect of accurately simulating the behavior of a solute in a liquid environment. Both explicit and implicit solvent models are employed to understand the solvation of this compound, each offering a unique balance of computational cost and accuracy. rsc.orgnih.gov

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This approach provides a detailed picture of the local solvent structure, including specific hydrogen bonds between the phenol's hydroxyl group and solvent molecules like water. researchgate.net For this compound, explicit water models would reveal the organization of water molecules around the polar hydroxyl and propoxy groups, as well as the more hydrophobic difluorinated aromatic ring. While computationally intensive, these simulations offer a high-fidelity representation of the solvent's direct influence on the solute's conformation and energetics. nih.gov The accuracy of these models is often superior for predicting properties that depend heavily on specific solute-solvent interactions. rsc.org

Implicit solvent models, such as the Generalized Born (GB) model or the Poisson-Boltzmann (PB) model, represent the solvent as a continuous medium with a defined dielectric constant. rsc.orgnih.gov This method significantly reduces the computational expense by averaging the effect of the solvent over a continuous surface. nih.gov These models are particularly useful for estimating bulk solvent effects on the conformational preferences and hydration free energies of molecules like this compound. rsc.org While they may not capture the intricacies of specific local interactions, they provide a valuable macroscopic view of solvation. nih.gov The selection between explicit and implicit models often depends on the specific research question, with hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches sometimes used to combine the accuracy of quantum mechanics for the solute with the efficiency of molecular mechanics for the solvent. researchgate.net

| Model Type | Description | Advantages | Disadvantages | Applicability for this compound |

|---|---|---|---|---|

| Explicit Solvent | Individual solvent molecules are simulated. | High accuracy in representing specific solute-solvent interactions (e.g., hydrogen bonds). researchgate.net Provides detailed structural information about the solvent shell. | Computationally expensive due to the large number of particles. nih.gov Requires extensive sampling. rsc.org | Detailed study of hydrogen bonding between the phenolic OH and solvent; analysis of water structure around the hydrophobic and hydrophilic regions. |

| Implicit Solvent (Continuum) | Solvent is treated as a continuous medium with a dielectric constant. nih.gov | Computationally efficient, allowing for longer simulation times or larger systems. nih.govnih.gov Good for calculating bulk properties like solvation free energy. | Lacks specific local interaction details. nih.gov Accuracy can be lower for systems where specific interactions are dominant. | Rapid screening of conformational space; estimation of overall solvation effects on stability. |

The intermolecular interactions of this compound are dominated by its capacity to participate in both hydrogen and halogen bonding.

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor, capable of forming strong interactions with suitable acceptor atoms like oxygen or nitrogen. nih.govresearchgate.net The strength of this hydrogen bond is modulated by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms, being highly electronegative, are electron-withdrawing groups, which generally increases the acidity of the phenolic proton and enhances its hydrogen bond donating capability. acs.org Conversely, the para-propoxy group is an electron-donating group, which tends to decrease the acidity of the phenolic proton. The net effect on the hydrogen bond strength will depend on the balance of these opposing electronic influences. Computational studies on substituted phenols have shown a linear relationship between the substituent's Hammett parameter (σp) and the hydrogen bond strength. nih.gov

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This occurs due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org While fluorine is the most electronegative element, its ability to form halogen bonds is generally considered weak compared to heavier halogens like chlorine, bromine, and iodine. unimi.itnih.gov However, theoretical studies have shown that fluorine can participate in halogen bonding, especially when bonded to a sufficiently electron-withdrawing group. researchgate.net In this compound, the fluorine atoms are attached to an sp²-hybridized carbon of the benzene (B151609) ring. Computational analysis would be required to determine the magnitude and nature of the σ-hole on these fluorine atoms. It is plausible that they could engage in weak halogen bonding interactions, particularly with strong Lewis bases. These interactions are highly directional and could play a role in the crystal packing and molecular recognition of this compound. acs.org

| Interaction Type | Participating Groups | Description | Predicted Strength | Influencing Factors |

|---|---|---|---|---|

| Hydrogen Bonding | Phenolic -OH (donor) with a Lewis base (acceptor) | A strong, directional interaction involving the sharing of a hydrogen atom. nih.gov | Moderate to Strong | The electron-withdrawing fluorine atoms increase acidity and strengthen the bond, while the electron-donating propoxy group weakens it. nih.govacs.org |

| Halogen Bonding | Aromatic C-F (donor) with a nucleophile (acceptor) | A weaker, directional interaction involving the σ-hole of the fluorine atom. acs.org | Weak | The electronegativity of fluorine generally leads to weaker halogen bonds compared to other halogens. unimi.itnih.gov The electronic environment of the benzene ring influences the size of the σ-hole. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Difluoro 4 Propoxyphenol

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2,3-Difluoro-4-propoxyphenol. Unlike nominal mass spectrometry, HRMS measures the mass of an ion with extremely high accuracy (typically within 5 parts per million), which allows for the determination of its elemental formula. youtube.com This capability is crucial for confirming the identity of the target compound and for identifying byproducts, impurities, or degradation products in a sample.

In a typical analysis, the compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, are then analyzed. The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For complex mixtures, coupling HRMS with a separation technique like liquid chromatography (LC-HRMS) enables the individual characterization of each component, providing a powerful method for reaction monitoring and quality control.

Table 1: Illustrative HRMS Data for this compound (C₉H₁₀F₂O₂) *

| Ion Formula | Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| [C₉H₁₁F₂O₂]⁺ | [M+H]⁺ | 190.0700 | 190.0698 | -1.05 |

| [C₉H₁₀F₂NaO₂]⁺ | [M+Na]⁺ | 212.0519 | 212.0517 | -0.94 |

| [C₉H₉F₂O₂]⁻ | [M-H]⁻ | 188.0544 | 188.0546 | +1.06 |

This table presents calculated exact masses and hypothetical observed values to illustrate the accuracy of HRMS.

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. For a compound like this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments provides a complete picture of the molecular framework.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, this would show correlations between the protons of the propoxy chain (-O-CH₂-CH₂-CH₃) and between the two aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is the primary method for assigning the ¹³C signals of all protonated carbons in the molecule.

Solid-State NMR (SSNMR) provides valuable information about the structure and dynamics of materials in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment, including crystal packing and polymorphism. rsc.orgrsc.org For substituted phenols, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR can reveal peak splittings due to non-equivalent molecules in the crystal unit cell or the presence of different crystalline forms. researchgate.netdtic.mil This technique could be applied to this compound to study its crystalline and amorphous states, characterize intermolecular hydrogen bonding involving the phenolic hydroxyl group, and identify different polymorphs which may exhibit distinct physical properties.

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful and informative technique. acs.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range than proton NMR. nih.gov

For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts and the coupling constants between them (JFF), as well as couplings to the aromatic protons (JHF), provide definitive confirmation of the substitution pattern. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR chemical shifts, aiding in the assignment of complex spectra. researchgate.netacs.org

Table 2: Predicted NMR Assignments for this compound *

| Atom Position(s) | Technique | Expected Chemical Shift (ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| H5, H6 | ¹H NMR | 6.8 - 7.2 | C1, C4, C(other aromatic) |

| -OCH₂- | ¹H NMR | ~4.0 | C4, -CH₂- |

| -CH₂- (middle) | ¹H NMR | ~1.8 | -OCH₂-, -CH₃ |

| -CH₃ | ¹H NMR | ~1.0 | -OCH₂-, -CH₂- |

| C1 (-OH) | ¹³C NMR | 145 - 155 | H5, H6 |

| C2 (-F), C3 (-F) | ¹³C NMR | 135 - 150 (with C-F coupling) | H(aromatic), F2, F3 |

| C4 (-OPr) | ¹³C NMR | 140 - 150 | H5, H6, -OCH₂- |

| C5, C6 | ¹³C NMR | 115 - 125 | H(aromatic) |

| -OCH₂- | ¹³C NMR | ~70 | H(-OCH₂-), H(-CH₂-) |

| -CH₂- (middle) | ¹³C NMR | ~22 | H(-OCH₂-), H(-CH₂-), H(-CH₃) |

| -CH₃ | ¹³C NMR | ~10 | H(-CH₂-), H(-CH₃) |

| F2, F3 | ¹⁹F NMR | -130 to -160 | H5, H6, F(other) |

Predicted chemical shifts are estimates based on typical values for similar functional groups and structures. Actual values may vary.

Solid-State NMR for Crystalline Forms and Amorphous Solids

X-ray Diffraction Studies for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD techniques would provide critical information about this compound.

If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction can provide an exact molecular structure. This analysis yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. beilstein-journals.org More importantly, it reveals the supramolecular arrangement of molecules in the crystal lattice, known as the crystal packing. eurjchem.com

For this compound, key packing motifs would likely include hydrogen bonding from the phenolic hydroxyl group, potentially forming chains or dimers. Other intermolecular interactions, such as dipole-dipole interactions involving the C-F bonds and π-π stacking of the aromatic rings, would also be elucidated.

In cases where single crystals are not available, powder X-ray diffraction (PXRD) is used. rsc.org The resulting diffraction pattern serves as a fingerprint for the crystalline phase, useful for quality control, identification of polymorphs, and assessing sample purity. researchgate.net While more complex, it is possible to solve crystal structures from high-quality powder diffraction data, often guided by computational modeling and solid-state NMR results. rsc.org

Table 3: Illustrative Crystallographic Data Parameters for a Molecular Crystal *

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.1, c = 9.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 925.4 |

| Z | The number of molecules per unit cell. | 4 |

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment.

Polymorphism and Co-crystallization Studies

The solid-state structure of an active pharmaceutical ingredient (API) or a key intermediate can significantly influence its physical properties, such as solubility and stability. Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of study in materials science and pharmaceutical development.

While specific studies on the polymorphism of this compound are not extensively documented in public literature, the influence of fluorine substitution on crystal packing is a known phenomenon. The introduction of fluorine atoms can alter intermolecular interactions, such as hydrogen bonding and π-π stacking, and introduce new interactions like C-H···F and F···F contacts. acs.org These changes can lead to the formation of different polymorphic forms under various crystallization conditions (e.g., solvent, temperature, and pressure). acs.org For instance, studies on other fluorinated aromatic compounds have demonstrated that fluorination can be a strategic tool to access specific crystal structures or favor one polymorph over another. acs.org The investigation of polymorphism in this compound would typically involve screening for different crystalline forms by crystallization from a variety of solvents and at different temperatures, followed by characterization using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Co-crystallization represents another avenue to modify the physicochemical properties of this compound. The phenolic hydroxyl group is a strong hydrogen bond donor, making it an ideal functional group for forming co-crystals with suitable co-formers that possess hydrogen bond acceptor sites, such as pyridines, amides, or carboxylic acids. diva-portal.orgmdpi.com The formation of co-crystals is guided by the principles of supramolecular chemistry, where specific and directional non-covalent interactions, known as supramolecular synthons, dictate the assembly of the crystal lattice. mdpi.comnih.gov For phenols, the phenol-pyridine and phenol-carboxylate heterosynthons are particularly robust. diva-portal.orgmdpi.com Studies on the co-crystallization of other phenolic compounds have shown that this approach can be used to create new solid forms with tailored properties. diva-portal.orgresearchgate.net A co-crystallization screen for this compound would involve reacting it with a library of pharmaceutically acceptable co-formers and analyzing the resulting solids to identify new crystalline phases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of a compound. diva-portal.orgresearchgate.net These two techniques are complementary, as the selection rules for vibrational transitions differ: FT-IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that lead to a change in the polarizability of the molecule. researchgate.net

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups. The broad O-H stretching vibration of the phenolic group is typically observed in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding interactions. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the propoxy group would be found just below 3000 cm⁻¹. The C-O stretching vibrations of the phenol (B47542) and the ether linkage are expected in the 1200-1300 cm⁻¹ region. The C-F stretching vibrations of the two fluorine atoms on the aromatic ring typically give rise to strong absorptions in the 1100-1400 cm⁻¹ range. tandfonline.com The aromatic C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3600 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (Propoxy) | 2850-2980 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| C-O Stretch (Phenol, Ether) | 1200-1300 | FT-IR |

| C-F Stretch | 1100-1400 | FT-IR |

Modern vibrational spectroscopy often employs advanced sampling techniques. Attenuated Total Reflectance (ATR) is a widely used FT-IR sampling method that allows for the direct analysis of solid and liquid samples with minimal preparation. stjapan.dewiley.comauroraprosci.com The sample is brought into contact with a high-refractive-index crystal (e.g., diamond or germanium), and the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. researchgate.net This makes ATR-IR an excellent tool for rapid and reproducible analysis of this compound.

Micro-Raman spectroscopy combines a Raman spectrometer with an optical microscope, enabling the analysis of very small sample areas, down to the micrometer scale. This technique is particularly useful for analyzing individual crystals, identifying different polymorphic forms within a mixed sample, or studying the distribution of components in a co-crystal. nih.gov For this compound, micro-Raman could be employed to investigate crystal homogeneity and to differentiate between potential polymorphs based on subtle shifts in their Raman spectra.

To gain a deeper understanding of the vibrational spectra, experimental results are often correlated with theoretical calculations based on Density Functional Theory (DFT). aip.orgkuleuven.bejetir.org By creating a computational model of the this compound molecule, its vibrational frequencies and intensities can be calculated. These theoretical predictions, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with the experimental FT-IR and Raman spectra. aip.orgkuleuven.be This correlation allows for a more confident assignment of the observed vibrational bands to specific atomic motions within the molecule. jetir.org Such studies on substituted phenols have demonstrated excellent agreement between scaled DFT-calculated frequencies and experimental data, providing a robust method for spectral interpretation. aip.orgkuleuven.be

Attenuated Total Reflectance (ATR-IR) and Micro-Raman Spectroscopy

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for determining the purity of chemical compounds and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comtandfonline.comrsc.org

Method development for this compound would focus on optimizing several parameters to achieve good resolution between the main peak and any potential impurities. These parameters include the choice of stationary phase, mobile phase composition (including gradient elution), flow rate, and column temperature. Detection is typically performed using a UV detector, set at a wavelength where the compound and its likely impurities exhibit strong absorbance. A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. tandfonline.comtandfonline.com The developed method would then be validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Table 2: Typical Starting Parameters for HPLC Method Development

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm (or DAD 200-400 nm) |

| Injection Volume | 10 µL |

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying by-products that may be present from the synthesis of this compound, such as starting materials, reagents, or side-reaction products. bibliotekanauki.pl Due to the polar nature of the phenolic hydroxyl group, which can lead to poor peak shape and tailing in GC analysis, derivatization is often employed. mdpi.comresearchgate.net The phenol is typically converted to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov

The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which acts as a detector, providing both quantitative information and mass spectra for each component. The mass spectrum is a molecular fingerprint that can be compared against spectral libraries for positive identification of impurities. mdpi.combiorxiv.org Pyrolysis GC-MS can also be a valuable tool for analyzing related phenolic resins and their decomposition products. bibliotekanauki.pl

Derivatization Strategies and Synthetic Utility of 2,3 Difluoro 4 Propoxyphenol in Organic Synthesis

Chemical Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, allowing for the introduction of various functionalities that can alter the molecule's physical and chemical properties.

Esterification and Etherification Reactions for Structural Diversity

Esterification: The reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding esters. This transformation is typically catalyzed by acids or bases and is a common strategy for protecting the hydroxyl group or for introducing specific ester moieties to modulate biological activity or material properties. For 2,3-difluoro-4-propoxyphenol, esterification would lead to the formation of a 2,3-difluoro-4-propoxyphenyl ester.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl groups, further diversifying the molecular architecture.

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Acyl chloride, pyridine, CH₂Cl₂, 0 °C to rt | 2,3-Difluoro-4-propoxyphenyl acetate |